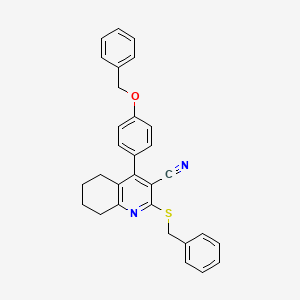

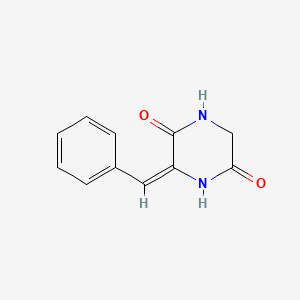

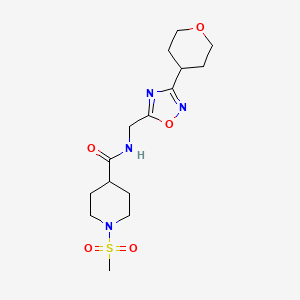

![molecular formula C13H17N3O3S2 B2684844 N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide CAS No. 714209-88-8](/img/structure/B2684844.png)

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide” is a compound that has been synthesized and studied for its potential inhibitory effect on carbonic anhydrases (CAs) of different origins . Carbonic anhydrases are a class of enzymes that catalyze the interconversion between CO2 and water to bicarbonate and a proton , a fundamental reaction that contributes to several important pathophysiological processes .

Synthesis Analysis

The compound was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . This process resulted in a library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides .Chemical Reactions Analysis

The synthesized compounds were tested for their potential inhibitory effect on three α-class cytosolic human (h) carbonic anhydrases (CAs) (EC 4.2.1.1); that is, hCA I, hCA II, and hCA VII and three bacterial β-CAs from Mycobacterium tuberculosis (MtCA1-MtCA3) .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibitors

Compounds with the chemical structure similar to N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide have been synthesized and evaluated as potent and selective inhibitors of human carbonic anhydrase I and II (hCA I and II), which are of significant interest for the treatment of conditions like glaucoma. For example, derivatives such as benzamide with thiourea-substituted benzenesulfonamides showed promising inhibitory effects, suggesting potential for further investigation in alleviating symptoms of glaucoma (Tuğrak et al., 2020).

Antimicrobial Activity

Several studies have focused on the synthesis of compounds with structures related to this compound to evaluate their antimicrobial properties. For instance, novel sulfonamide hybrids bearing carbamate/acyl-thiourea scaffolds were synthesized and showed significant antimicrobial activities, highlighting the potential of these compounds in addressing microbial resistance (Hussein, 2018).

Catalysis and Material Science

Compounds related to this compound have also been explored in catalysis and material science. For example, the synthesis of chiral (η6-p-Cymene)ruthenium(II) complexes containing monodentate acylthiourea ligands demonstrated their efficiency in the asymmetric transfer hydrogenation of ketones, presenting a new approach to catalysis using structures derived from sulfamoylphenyl carbamothioyl compounds (Sheeba et al., 2014).

Drug Metabolism and Pharmaceutical Applications

Research into the metabolism and pharmaceutical applications of sulfonamides, including compounds structurally related to this compound, has shown that these compounds play a crucial role in drug metabolism. Cytochrome P450 enzymes, such as CYP2C9, are significantly involved in the metabolism of various drugs, indicating the importance of understanding the interactions between sulfonamides and these enzymes for optimizing drug efficacy and safety (Miners & Birkett, 1998).

Mécanisme D'action

Target of Action

The primary targets of the compound N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide are three α-class cytosolic human carbonic anhydrases (CAs) (EC 4.2.1.1); specifically, hCA I, hCA II and hCA VII, and three bacterial β-CAs from Mycobacterium tuberculosis (MtCA1-MtCA3) . Carbonic anhydrases are a class of enzymes that catalyze the interconversion between CO2 and water to bicarbonate and a proton .

Mode of Action

This compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . This inhibition disrupts the enzymes’ ability to catalyze the interconversion between CO2 and water to bicarbonate and a proton .

Biochemical Pathways

The inhibition of carbonic anhydrases by this compound affects the biochemical pathways related to pH buffering, metabolism, signaling and other processes . By inhibiting these enzymes, the compound disrupts these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of carbonic anhydrases. This inhibition disrupts the enzymes’ ability to catalyze the interconversion between CO2 and water to bicarbonate and a proton , affecting several important pathophysiological processes connected to pH buffering, metabolism, signaling and other processes .

Propriétés

IUPAC Name |

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S2/c14-21(18,19)11-7-5-10(6-8-11)15-13(20)16-12(17)9-3-1-2-4-9/h5-9H,1-4H2,(H2,14,18,19)(H2,15,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPFZKLEPMVDPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49815885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[(4-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2684765.png)

![N-(3,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684766.png)

![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2684768.png)

![N-(furan-2-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide](/img/structure/B2684774.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2684781.png)